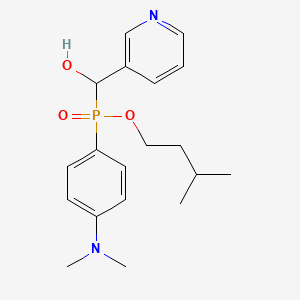

Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isopentyl (4-(dimethylamino)phenyl)(hydroxy(pyridin-3-yl)methyl)phosphinate, also known as DMHP, is a chemical compound that has been extensively studied for its potential use as a non-lethal incapacitating agent. DMHP belongs to the class of chemicals known as phosphinates, which are structurally similar to organophosphates, a group of compounds commonly used as pesticides and nerve agents.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis

Research by Busto, Gotor‐Fernández, and Gotor (2006) describes the preparation of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines through efficient chemoenzymatic routes. The study highlights the application of these compounds as enantioselective nucleophilic catalysts, important for the stereoselective construction of quaternary centers in organic synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) explored the chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one towards active methylene reagents, resulting in pyrazolopyridine derivatives. These derivatives exhibited notable antioxidant activity, antitumor activity against liver and breast cell lines, and antimicrobial properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Photolabile Protecting Groups

Yang, Zhou, and Wang (2012) developed hydrophilic photolabile protecting groups (PPGs) for hydroxyl protection derived from 3-(dimethylamino)trityl. These PPGs are stable in the dark but can be removed in aqueous environments upon UV irradiation, suggesting their utility in light-sensitive applications in chemical synthesis (Yang, Zhou, & Wang, 2012).

Polymerization Control

Harrisson, Couvreur, and Nicolas (2012) demonstrated the use of solvents like pyridine to improve control over the polymerization of isoprene, mediated by alkoxyamines. This research points to potential applications in designing polymers with precise molecular weight distributions, which is crucial for material science (Harrisson, Couvreur, & Nicolas, 2012).

Catalytic Acylation

Liu, Ma, Liu, and Wang (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, highlighting the catalyst's potential in facilitating environmentally friendly chemical processes (Liu, Ma, Liu, & Wang, 2014).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting multiple pathways .

Propiedades

IUPAC Name |

[[4-(dimethylamino)phenyl]-(3-methylbutoxy)phosphoryl]-pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N2O3P/c1-15(2)11-13-24-25(23,19(22)16-6-5-12-20-14-16)18-9-7-17(8-10-18)21(3)4/h5-10,12,14-15,19,22H,11,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXDKVSRGPBDGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(C1=CC=C(C=C1)N(C)C)C(C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N2O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)

![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)

![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)

![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)

![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)

![8-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2690810.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)